An In-depth Technical Guide to 2-(Difluoromethyl)-8-methoxyquinoline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Difluoromethyl)-8-methoxyquinoline: Properties, Synthesis, and Applications
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl, thiol, and amine functionalities.[2][3] When appended to a privileged scaffold like quinoline—a heterocyclic motif prevalent in numerous FDA-approved drugs—the resulting molecule presents a compelling subject for drug discovery and materials science.[1] This technical guide provides a comprehensive analysis of 2-(Difluoromethyl)-8-methoxyquinoline, detailing its chemical and physical properties, spectroscopic profile, synthesis, and potential applications for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
2-(Difluoromethyl)-8-methoxyquinoline integrates an electron-donating methoxy group at the C-8 position and an electron-withdrawing difluoromethyl group at the C-2 position of the quinoline core. This specific substitution pattern dictates its electronic landscape and, consequently, its reactivity and potential biological interactions. The methoxy group enhances electron density in the benzene ring, while the difluoromethyl group modulates the electronic character of the pyridine ring.
Table 1: Chemical and Physical Properties of 2-(Difluoromethyl)-8-methoxyquinoline and Related Compounds
| Property | Value (for 2-(Difluoromethyl)-8-methoxyquinoline) | Remarks |
| Molecular Formula | C₁₁H₉F₂NO | Calculated |
| Molecular Weight | 209.19 g/mol | Calculated |
| Physical State | Solid (Predicted) | Based on related quinoline derivatives like 8-Methoxyquinoline.[4][5] |
| Melting Point | Not available | 8-Methoxyquinoline melts at 38-41°C.[4] 8-Hydroxyquinoline melts at 76°C.[6] |
| Boiling Point | Not available | 8-Methoxyquinoline boils at 282°C.[5] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate) | Inferred from general properties of similar heterocyclic compounds. |
| CAS Number | Not explicitly found in search results | A unique CAS number would be assigned upon synthesis and registration. |
Spectroscopic Profile for Structural Elucidation
The unambiguous identification of 2-(Difluoromethyl)-8-methoxyquinoline relies on a combination of spectroscopic techniques. The following data represent predicted values based on characteristic chemical shifts and coupling constants observed in analogous structures.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show distinct signals. The difluoromethyl proton (-CHF₂) will appear as a triplet around δ 6.7-7.2 ppm with a characteristic coupling constant (J) of approximately 55 Hz due to coupling with the two fluorine atoms.[1] The methoxy group (-OCH₃) protons will present as a singlet around δ 3.9-4.1 ppm. The aromatic protons on the quinoline core will appear in the δ 7.0-8.3 ppm range, with their specific multiplicities and coupling constants determined by their positions.
-
¹³C NMR: The carbon spectrum will be characterized by the C-F coupling. The difluoromethyl carbon will appear as a triplet in the range of δ 113-118 ppm. The quinoline and methoxy carbons will resonate at their expected chemical shifts.
-
¹⁹F NMR: The fluorine spectrum provides a definitive signature for the difluoromethyl group. It is expected to show a doublet centered around δ -114 to -115 ppm, with a coupling constant matching that observed in the ¹H NMR spectrum (~55 Hz), arising from coupling to the single proton of the CF₂H group.[1]
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic/methoxy): ~2850-2960 cm⁻¹
-
C=N and C=C stretching (quinoline ring): ~1500-1620 cm⁻¹
-
C-O stretching (methoxy): ~1030-1250 cm⁻¹
-
C-F stretching: Strong absorptions in the ~1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The expected exact mass for the molecular ion [M]⁺ would be calculated based on the molecular formula C₁₁H₉F₂NO.
Synthesis and Reactivity
The introduction of a difluoromethyl group onto a quinoline scaffold is a significant synthetic challenge. Direct C-H difluoromethylation methods are of high interest due to their efficiency.
Synthetic Pathway: Radical C-H Difluoromethylation
A plausible route to 2-(Difluoromethyl)-8-methoxyquinoline involves the direct difluoromethylation of 8-methoxyquinoline. Methods for direct C-2 difluoromethylation of the quinoline ring have been documented, typically proceeding through a radical mechanism.[1]
Diagram 1: Proposed Synthesis Workflow
Caption: Workflow for radical C-H difluoromethylation synthesis.
Experimental Protocol: Representative Synthesis
-
Reaction Setup: To a round-bottom flask, add 8-methoxyquinoline (1.0 equiv.), a difluoromethylating reagent such as difluoroacetic acid (2.0 equiv.), and a radical initiator.
-
Solvent Addition: Add a suitable solvent system, such as a mixture of acetonitrile and water.
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 50-80°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and dilute it with water. Neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel flash column chromatography to yield the desired 2-(Difluoromethyl)-8-methoxyquinoline.[1]
Chemical Reactivity
The reactivity of the quinoline ring is modulated by its substituents. The electron-withdrawing difluoromethyl group at the C-2 position deactivates the pyridine ring towards electrophilic attack but may activate it for nucleophilic substitution. Conversely, the electron-donating methoxy group at C-8 activates the benzene portion of the scaffold for electrophilic aromatic substitution, likely directing incoming electrophiles to the C-5 and C-7 positions.
Diagram 2: Electronic Influence on the Quinoline Core
Caption: Substituent effects on the reactivity of the quinoline core.
Potential Applications and Biological Significance
While specific biological data for 2-(Difluoromethyl)-8-methoxyquinoline is not yet widely published, its structural components suggest significant potential in drug discovery.
-
Bioisosterism: The CF₂H group serves as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[3] This substitution can enhance metabolic stability and cell membrane permeability while maintaining or improving hydrogen bonding capabilities, which are crucial for target engagement.
-
Antimicrobial and Anticancer Potential: The quinoline scaffold is central to many therapeutic agents, including antimalarials (e.g., chloroquine), antibacterials, and antifungals.[1][7][8] Derivatives of 8-hydroxyquinoline, a close analog, exhibit antiseptic and disinfectant properties.[6][8] The introduction of the difluoromethyl group could modulate this activity, potentially leading to novel drug candidates with improved efficacy or resistance profiles.
-
Kinase Inhibition: Many kinase inhibitors feature a quinoline core. The specific electronic and steric properties of 2-(Difluoromethyl)-8-methoxyquinoline make it a candidate for screening against various protein kinases implicated in cancer and inflammatory diseases.
Safety and Handling
No specific safety data sheet (SDS) for 2-(Difluoromethyl)-8-methoxyquinoline is currently available. Therefore, handling should be based on precautions for structurally related, potentially hazardous quinoline derivatives.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]
Conclusion
2-(Difluoromethyl)-8-methoxyquinoline represents a molecule of considerable interest at the intersection of fluorine chemistry and heterocyclic drug design. Its unique combination of an electron-withdrawing difluoromethyl group and an electron-donating methoxy group on the privileged quinoline scaffold endows it with a distinct set of chemical, physical, and electronic properties. While further experimental validation is required, the principles of bioisosterism and the established bioactivity of quinolines strongly suggest its potential as a valuable building block for the development of novel therapeutics and advanced materials. This guide provides a foundational resource for scientists aiming to synthesize, characterize, and explore the applications of this promising compound.
References
- Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58.
- Thermo Fisher Scientific. (2010).
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-8-methoxy-2-methylquinoline.
- Fisher Scientific. (2025).
- Barata-Vallejo, S., et al. (2022).
- Fisher Scientific. (2025).
- Manivel, P., et al. (2022). Synthesis, crystal structure, quantum chemical, molecular docking and ADME analysis of a novel quinoline compound as a possible inhibitor for SARS-CoV-2. Journal of Physics and Chemistry of Solids.
- Wu, S., Song, H., & Hu, M. (2024).
- Nishizawa, T., et al. Defluorinative functionalization approach led by difluoromethyl anion chemistry.
- Zhai, S., et al. (2010). Tumor cellular proteasome inhibition and growth suppression by 8-hydroxyquinoline and clioquinol requires their capabilities to bind copper and transport copper into cells. Journal of Biological Inorganic Chemistry, 15(2), 259-269.
- Glorius, F., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering.
- Ökten, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure.
- Fluorochem. (n.d.). 8-Methoxyquinoline.
- Wikipedia contributors. (n.d.). 8-Hydroxyquinoline. In Wikipedia.
- Alfa Chemistry. (n.d.). Difluoromethyl.
- de Oliveira, H. C., et al. (2025).
- AK Scientific, Inc. (n.d.).
Sources
- 1. oaji.net [oaji.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. fishersci.com [fishersci.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex | MDPI [mdpi.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
